(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate
Description
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is a pyrimidine derivative with a chloro group at position 4, a methyl group at position 6, and a methyl acetate substituent at position 2. This compound is cataloged as a building block in organic synthesis (EN300-1667008) with a purity of 95% . Its molecular formula is C₉H₁₁ClN₂O₂, yielding a molecular weight of 215.65 g/mol (calculated).
Properties
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-7(9)11-8(10-5)4-13-6(2)12/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVKWZQGAXTTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)COC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate typically involves the reaction of 4-chloro-6-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrimidine ring .
Scientific Research Applications
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
1-(4-Chloro-6-methylpyrimidin-2-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiourea (S17)
- Substituents : Thiourea at position 2, dihydrobenzodioxin at the thiourea nitrogen.
- Synthesis : Reacts 4-chloro-6-methylpyrimidin-2-amine with 6-isothiocyanato-1,4-benzodioxane in THF/NaH at 50°C (68% yield) .
- Key Differences: The thiourea group enhances nucleophilic reactivity compared to the acetate ester.
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate
- Substituents : Ethyl acetate group via a methylene bridge (CH₂COOEt) at position 3.
- Molecular Weight : 200.62 g/mol .
- Key Differences : The ethyl ester and CH₂ linkage may increase lipophilicity, altering bioavailability. Used as a synthetic intermediate .
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
- Substituents : Aniline at position 2, chloro groups at positions 4 and 4.
- Synthesis : Derived from similar coupling reactions as in Reference Example 63 .
- Key Differences : Electron-withdrawing chloro groups and aromatic amine may enhance π-π stacking in crystal structures or target binding.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Physicochemical and Reactivity Comparison
Reactivity Notes :
- Acetate Esters (Target compound, Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate): Prone to hydrolysis under acidic/basic conditions, useful for controlled release.
- Hydrazine Derivative : Reactive and toxic, requiring stringent safety protocols .
Biological Activity
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is a pyrimidine derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a pyrimidine ring substituted with a chloro group and a methyl acetate moiety. The synthesis typically involves nucleophilic substitution reactions, which can be optimized using various reagents and catalysts to enhance yield and purity. For instance, the Kabachnik-Fields reaction has been utilized to synthesize α-aminophosphonates containing the 4-chloro-6-methylpyrimidin-2-amino pharmacophore, demonstrating its versatility in synthetic chemistry .
The biological activities of this compound are primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of nucleic acid synthesis, which is crucial for bacterial growth .
- Anti-inflammatory Properties : It has shown promise in modulating inflammatory responses, possibly by inhibiting specific enzymes involved in inflammatory pathways .
- Anticancer Potential : Recent studies have highlighted its ability to inhibit the growth of cancer cell lines such as DU145 (prostate cancer) and A549 (lung cancer) cells. The incorporation of the 4-chloro-6-methylpyrimidin-2-amino moiety into α-aminophosphonates has been linked to enhanced anticancer activity .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyrimidine derivatives, including this compound, found that it effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Escherichia coli |
| 64 | Staphylococcus aureus |
Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited cell proliferation in DU145 and A549 cell lines. The IC50 values were observed in the low micromolar range.
Case Studies
- Anticancer Screening : A series of α-aminophosphonates incorporating the 4-chloro-6-methylpyrimidin-2-amino moiety were synthesized and screened for anticancer activity. The results indicated a notable reduction in cell viability for both DU145 and A549 cell lines, suggesting that this compound could serve as a lead structure for further drug development .
- Inflammatory Response Modulation : In an experimental model of inflammation, this compound demonstrated significant reduction in inflammatory markers, indicating its potential application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
